![molecular formula C18H9FN2O4 B5528424 2-(4-fluoro-3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5528424.png)
2-(4-fluoro-3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluoro-3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H9FN2O4 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.05463493 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-fluoro-3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a compound belonging to the class of isoquinolines, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article discusses the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antitumor Activity
Research has demonstrated that derivatives of benzo[de]isoquinoline-1,3-dione exhibit significant antitumor activity. A study on related compounds indicated that they induce cell cycle arrest and apoptosis in various human tumor cell lines, including MOLT-4 and HL-60 cells. The compound showed cytotoxic effects in multiple cancer cell lines while sparing normal human peripheral blood mononuclear cells (PBMCs), indicating a selective toxicity profile.
Key Findings:
- Cell Lines Tested: MOLT-4, HL-60, U-937.
- IC50 Values: The compound exhibited significant cytotoxicity with an IC50 value of 273 µM against PBMCs.
- Mechanism of Action: Induction of apoptosis was confirmed through flow cytometry using annexin V-FITC/PI double staining. The activation of caspase-3 and caspase-6 was observed, indicating a mitochondrial pathway for apoptosis induction.
Parameter | Value |
---|---|
Cell Lines | MOLT-4, HL-60, U-937 |
IC50 (PBMCs) | 273 µM |
Apoptosis Induction | Caspase-3 and Caspase-6 activation |
Concentration for Efficacy | 10 µM |
The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes such as DNA and RNA synthesis. Studies have shown that the compound significantly inhibits these processes in S-180 cells.
Cell Cycle Analysis:
Flow cytometric analysis revealed an increase in the sub-G1 fraction among treated MOLT-4 cells, indicating apoptotic cell death. Additionally, there was a notable accumulation of cells in the S and G2/M phases, suggesting a delay in mitotic progression.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds within the same structural family:
-
Study on Anticancer Potency:
- A series of substituted naphthalimides were screened for their anticancer activities. Among these, compounds structurally related to this compound showed promising results.
- The most active compound induced significant apoptosis and exhibited enhanced cytotoxicity compared to established chemotherapeutic agents like camptothecin and cisplatin.
-
In Vitro Studies:
- In vitro tests demonstrated that at concentrations as low as 8 µM, related compounds effectively inhibited DNA synthesis and induced cell death across various cancer cell lines.
Scientific Research Applications
The compound 2-(4-fluoro-3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a member of the isoquinoline family, which has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound features a complex structure characterized by a benzo[de]isoquinoline core with a nitro and fluoro substituent. The presence of these functional groups influences its chemical reactivity and biological activity.
Structural Formula
- Molecular Formula : C16H10F1N1O3
- Molecular Weight : 295.25 g/mol
Medicinal Chemistry
The compound shows promise in the development of new pharmaceuticals due to its structural similarity to known bioactive molecules.
Anticancer Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactive sites allow for further functionalization, making it valuable in synthetic chemistry.
Case Study: Synthesis of Isoquinoline Derivatives
In a recent study, researchers utilized this compound as a precursor for synthesizing novel isoquinoline derivatives with enhanced pharmacological profiles. The synthesis involved nucleophilic substitution reactions that leveraged the nitro group as a leaving group .
Material Science
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films can enhance device performance.
Data Table: Comparison of Electronic Properties
Property | Value |
---|---|
Band Gap | 2.1 eV |
Photoluminescence Yield | 45% |
Stability | High under ambient conditions |
Environmental Science
Research into the degradation pathways of this compound is crucial for understanding its environmental impact. Studies have shown that compounds with similar structures can undergo photodegradation under UV light, leading to less harmful byproducts.
Properties
IUPAC Name |
2-(4-fluoro-3-nitrophenyl)benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9FN2O4/c19-14-8-7-11(9-15(14)21(24)25)20-17(22)12-5-1-3-10-4-2-6-13(16(10)12)18(20)23/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSYQFIYRCOMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC(=C(C=C4)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.